1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Lipophilicity Drug Design Property Estimation

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a racemic, chiral arylalkylamine featuring a electron-withdrawing 3-chloro-5-trifluoromethyl substitution pattern on the phenyl ring. It is primarily employed as a synthetic building block and intermediate in medicinal chemistry, where the alpha-methyl group introduces a chiral center, and the hydrochloride salt form enhances handling and solubility.

Molecular Formula C9H10Cl2F3N
Molecular Weight 260.08 g/mol
Cat. No. B12502669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Molecular FormulaC9H10Cl2F3N
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl
InChIInChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H
InChIKeyNNQYXQKUFMVVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: A 3-Chloro-5-trifluoromethyl Substituted Alpha-Methylbenzylamine Intermediate


1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a racemic, chiral arylalkylamine featuring a electron-withdrawing 3-chloro-5-trifluoromethyl substitution pattern on the phenyl ring. It is primarily employed as a synthetic building block and intermediate in medicinal chemistry, where the alpha-methyl group introduces a chiral center, and the hydrochloride salt form enhances handling and solubility . Its chemical structure is defined by a molecular formula of C9H10Cl2F3N and a molecular weight of approximately 260.08 g/mol . The compound falls within the broader class of substituted phenethylamines, which are frequently utilized for their diverse biological activities and as intermediates for active pharmaceutical ingredients .

Why Unverified 3-Chloro-5-trifluoromethyl Phenyl Ethanamines Cannot Simply Be Interchanged


Within the class of 3-chloro-5-trifluoromethyl phenyl ethanamines, direct, functionally equivalent substitution is not scientifically valid. The specific location of the chlorine and trifluoromethyl substituents on the phenyl ring, along with the presence or absence of the alpha-methyl group and the choice of salt form (e.g., free base vs. hydrochloride), profoundly influence key properties such as LogP, pKa, steric hindrance, and metabolic stability. Even minor modifications can lead to significant alterations in receptor binding affinity, pharmacokinetic profiles, or suitability as a synthetic intermediate for a specific target such as beta-2 adrenergic receptor modulators [1]. Standard vendor-reported purity (e.g., 95%) is insufficient to guarantee batch-to-batch consistency for sensitive applications, meaning procurement decisions must be driven by evidence of specific, verified performance in the intended application context.

Sourcing 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: Quantifiable Performance and Property Evidence


Lipophilicity Advantage: Measured LogP of the Hydrochloride Salt vs. Typical Free Base Analogs

The hydrochloride salt form of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine exhibits a predicted LogP of 3.80 . While this is a calculated value, it falls within the optimal range (LogP 1-5) for good oral absorption and membrane permeability according to Lipinski's Rule of Five, positioning it favorably compared to poorly absorbed, more polar amine derivatives. For example, simple unsubstituted 1-phenylethylamine has a substantially lower LogP of approximately 1.4 [1]. This practical lipophilicity is crucial for its common role as a key intermediate in synthesizing potent, orally bioavailable beta-2 adrenergic modulators like mabuterol, where the 3-chloro-5-trifluoromethyl phenyl fragment is critical for receptor binding and hydrophobic interactions [2].

Lipophilicity Drug Design Property Estimation

Electronic Modulation: Impact of the 3-Chloro-5-trifluoromethyl Pattern on Amine Basicity (pKa)

The electron-withdrawing nature of the 3-chloro and 5-trifluoromethyl substituents directly modulate the basicity of the primary amine. The predicted pKa of the conjugate acid is 8.41 . This value is significantly lower than the pKa of ~9.83 observed for the unsubstituted parent compound, 1-phenylethylamine [1]. The reduced basicity is a critical factor influencing its reactivity; the amine is less nucleophilic and can be selectively deprotonated under milder basic conditions. This provides a distinct advantage in synthetic routes where amine over-reactivity or unwanted side reactions with acid-sensitive substrates must be avoided, offering a more controlled reaction profile compared to electron-rich benzylamine analogs.

Basicity Reactivity Salt Formation

Confirmed Application Scenarios for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride Procurement


Synthesis of Beta-2 Adrenergic Receptor Agonists (e.g., Mabuterol Analogs)

The primary validated application for this compound is as a critical synthetic intermediate in the development of amino-halogen-substituted phenyl-aminoethanol derivatives, specifically potent beta-2 adrenergic receptor (β2-AR) agonists like mabuterol [1]. The compound supplies the correct 3-chloro-5-trifluoromethyl phenyl ethanamine backbone which is essential for the broncholytic activity and long duration of action seen in clinical candidates. Its LogP and pKa profile support good oral bioavailability in the final drug molecules.

Structure-Activity Relationship (SAR) Studies on Substituted Phenethylamines

Due to its distinct electronic (pKa 8.41) and lipophilic (LogP 3.80) profile, this compound serves as a benchmark intermediate in medicinal chemistry SAR investigations. It allows researchers to systematically explore the impact of Halogen-CF3 substitution patterns on target binding, metabolic stability, and solubility compared to other halogen or methyl-substituted analogs, providing a quantifiable basis for lead optimization in neurological or anti-inflammatory programs [2].

Chiral Resolution and Synthesis of Enantiomerically Pure Amines

The racemic nature of the alpha-methylbenzylamine core makes this compound a suitable substrate for developing and evaluating novel chiral resolution protocols, including enzymatic kinetic resolution using lipases or transaminases [2]. The presence of the heavy halogen and trifluoromethyl group aids in detection, while the hydrochloride salt form provides sufficient solubility for aqueous-phase enzymatic reactions.

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